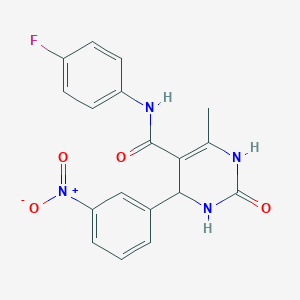
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O4 and its molecular weight is 370.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of substituted aryl aldehydes with urea derivatives under reflux conditions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its molecular structure and purity. The melting point is reported to be between 201°C and 203°C, indicating good thermal stability .
HIV Integrase Inhibition
One of the primary areas of research for this compound is its activity as an inhibitor of HIV integrase (IN). In vitro assays demonstrated that it inhibits the strand transfer reaction catalyzed by IN. Specifically, the compound exhibited an IC50 value of 0.65 µM, indicating potent inhibitory activity against this enzyme. However, it was noted that this compound did not show significant anti-HIV activity in cell culture assays below cytotoxic concentrations .
Antimicrobial Activity
The broader biological implications of pyrimidine derivatives have been explored extensively in literature. Compounds containing the pyrimidine nucleus have shown various pharmacological activities including antimicrobial properties. For instance, derivatives similar to this compound have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure has been associated with increased antimicrobial efficacy .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The inhibition of HIV integrase suggests that this compound interferes with viral replication by preventing the integration of viral DNA into host DNA.
- Antimicrobial Action : The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways essential for bacterial growth.
Case Studies
Several studies have evaluated related compounds for their biological activities:
- Study on Antiviral Activity : A derivative with a similar structure was tested for its antiviral properties against various viruses including polio and herpes viruses. Results indicated significant inhibition at varying concentrations .
- Antimicrobial Evaluation : In a comparative study involving several pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₄ |
| Molecular Weight | 370.3 g/mol |
| Melting Point | 201 - 203 °C |
| IC50 (HIV Integrase) | 0.65 µM |
| Antimicrobial Activity | Active against S. aureus |
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHKERSTLJPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














